molecular formula C9H10N4O3 B2516906 (3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-essigsäure CAS No. 883550-10-5

(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-essigsäure

Katalognummer B2516906
CAS-Nummer: 883550-10-5
Molekulargewicht: 222.204
InChI-Schlüssel: GLFFVDKRQIEDRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound , 3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl-acetic acid, is a derivative of triazolopyrimidine, which is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide valuable information on the synthesis and properties of closely related compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of 5-oxo derivatives of 5,6-dihydro-1,2,4-triazolo[4,3-c]pyrimidine is described as a reliable process that can be achieved through the reaction of 2-oxo-1,2-dihydropyrimidin-4-ylhydrazines with triethyl orthoesters in trifluoroacetic acid at temperatures below 30°C, or by oxidative cyclization of their aldehyde hydrazones with 70% nitric acid in trifluoroacetic acid below 40°C . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The specific compound mentioned includes additional functional groups, such as the acetic acid moiety, which would influence its chemical behavior and interactions. The exact structure would need to be confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

The paper on the synthesis of 5-oxo derivatives also discusses the rates of isomerization of the [4,3-c] compounds into their [1,5-c] isomers . This suggests that the compound may also be prone to isomerization under certain conditions, which could affect its stability and reactivity. The exact reactions and conditions that would apply to the compound would need to be determined experimentally.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the compound , they do provide insights into the properties of similar compounds. For instance, the solubility, melting point, and stability of the compound could be inferred based on the behavior of the 5-oxo derivatives of 5,6-dihydro-1,2,4-triazolo[4,3-c]pyrimidine . Additionally, the presence of the acetic acid group in the compound would likely contribute to its acidity and potential for forming salts with bases.

Wissenschaftliche Forschungsanwendungen

    Antibakterielle Aktivität

    Entzündungshemmende Eigenschaften

    Antitumor-Potenzial

    Antidiabetische Wirkungen

    Antioxidative Eigenschaften

    Arzneimittelentwicklung und -synthese

Safety and Hazards

Most of the related energetic salts decomposed above 230 °C and tended to be insensitive to impact, friction, and electrostatic discharge .

Wirkmechanismus

Target of Action

The primary target of (3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid is Dipeptidyl Peptidase IV (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is responsible for the inactivation of incretin hormones like GLP-1 (Glucagon-Like Peptide-1), which stimulate a decrease in blood glucose levels .

Mode of Action

(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid acts as a potent and selective inhibitor of DPP4 . By inhibiting DPP4, it prevents the breakdown of incretin hormones, thereby increasing their availability. Increased levels of incretins lead to enhanced secretion of insulin, reduced secretion of glucagon, and consequently, a decrease in blood glucose levels .

Biochemical Pathways

The compound affects the glucose metabolism pathway by interacting with the DPP4 enzyme . By inhibiting DPP4, it increases the level of incretin hormones, which in turn stimulates insulin secretion and inhibits glucagon secretion. This leads to a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, thereby reducing blood glucose levels .

Pharmacokinetics

They are metabolized by the liver and excreted through the kidneys . The bioavailability of such compounds can be influenced by factors such as food intake, hepatic function, and renal function.

Result of Action

The molecular effect of (3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid is the inhibition of the DPP4 enzyme, leading to increased levels of incretin hormones . On a cellular level, this results in enhanced insulin secretion, reduced glucagon secretion, decreased hepatic glucose production, and increased glucose uptake by peripheral tissues . The overall effect is a reduction in blood glucose levels.

Eigenschaften

IUPAC Name

2-(3,7-dimethyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-4-6(3-7(14)15)8(16)13-5(2)11-12-9(13)10-4/h3H2,1-2H3,(H,10,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFFVDKRQIEDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=NNC2=N1)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.